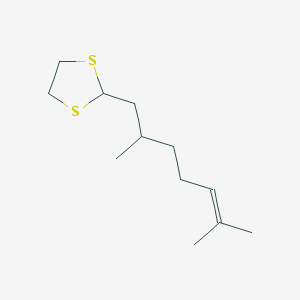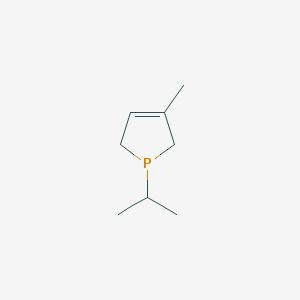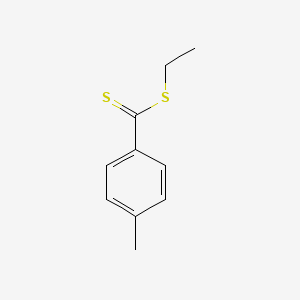
Ethyl 4-methylbenzene-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methylbenzene-1-carbodithioate is an organic compound that belongs to the class of carbodithioates These compounds are characterized by the presence of a carbodithioate group (-CS2-) attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methylbenzene-1-carbodithioate typically involves the reaction of 4-methylbenzenethiol with carbon disulfide (CS2) and an appropriate alkylating agent, such as ethyl iodide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the formation of the carbodithioate group. The general reaction scheme is as follows:
4-Methylbenzenethiol+CS2+C2H5I→Ethyl 4-methylbenzene-1-carbodithioate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-methylbenzene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or other sulfur-containing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other sulfur-containing compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 4-methylbenzene-1-carbodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, fungicides, and rubber vulcanization agents.
Mécanisme D'action
The mechanism of action of ethyl 4-methylbenzene-1-carbodithioate involves its interaction with molecular targets through the carbodithioate group. This group can form covalent bonds with nucleophiles, leading to the modification of biological molecules. The compound can also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Ethyl 4-methylbenzene-1-carbodithioate can be compared with other carbodithioate derivatives, such as:
- Mthis compound
- Propyl 4-methylbenzene-1-carbodithioate
- Butyl 4-methylbenzene-1-carbodithioate
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications. This compound is unique due to its specific alkyl group, which provides a balance between reactivity and stability, making it suitable for various applications.
Propriétés
Numéro CAS |
63385-22-8 |
|---|---|
Formule moléculaire |
C10H12S2 |
Poids moléculaire |
196.3 g/mol |
Nom IUPAC |
ethyl 4-methylbenzenecarbodithioate |
InChI |
InChI=1S/C10H12S2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
Clé InChI |
ZWOMAPAAXRQUTC-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=S)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



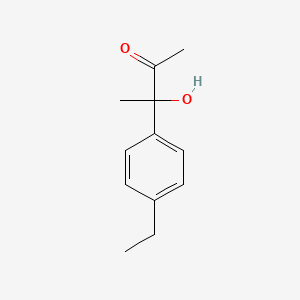

![N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14492688.png)
![6H-Cyclopenta[d]acenaphthylene](/img/structure/B14492697.png)
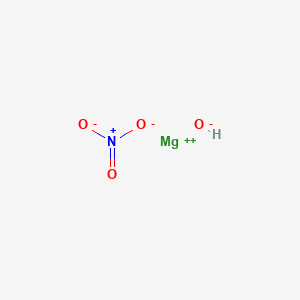
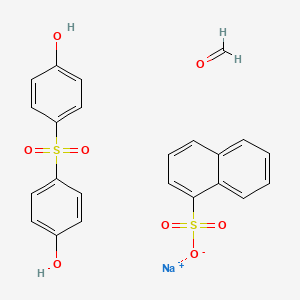
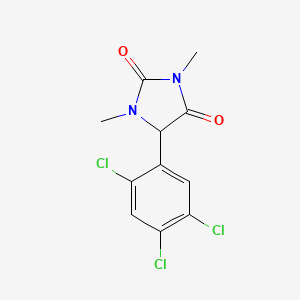
![4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate](/img/structure/B14492716.png)
![6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14492721.png)
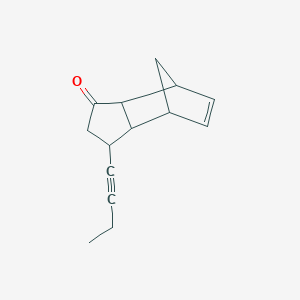
![Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14492728.png)
